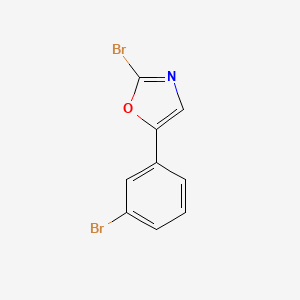

2-Bromo-5-(3-bromophenyl)-1,3-oxazole

Description

2-Bromo-5-(3-bromophenyl)-1,3-oxazole is a brominated oxazole derivative with the molecular formula C₉H₆Br₂NO (CAS: 243455-57-4) . The compound features a 1,3-oxazole core substituted at the 2-position with a bromine atom and at the 5-position with a 3-bromophenyl group. Oxazoles are heterocyclic aromatic compounds known for their stability and versatility in medicinal chemistry and materials science .

Its structural characterization typically employs NMR, IR, and mass spectrometry, as seen in related oxazole derivatives .

Properties

Molecular Formula |

C9H5Br2NO |

|---|---|

Molecular Weight |

302.95 g/mol |

IUPAC Name |

2-bromo-5-(3-bromophenyl)-1,3-oxazole |

InChI |

InChI=1S/C9H5Br2NO/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H |

InChI Key |

GRRQQGLNEAAMBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=C(O2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-bromophenyl)-1,3-oxazole typically involves the bromination of 1,3-oxazole derivatives. One common method is the bromination of 5-phenyl-1,3-oxazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 2-Bromo-5-(3-bromophenyl)-1,3-oxazole may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-bromophenyl)-1,3-oxazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Substitution Reactions: Formation of substituted oxazole derivatives.

Oxidation Reactions: Formation of oxazole derivatives with carbonyl or carboxyl groups.

Reduction Reactions: Formation of hydrogenated oxazole derivatives.

Scientific Research Applications

2-Bromo-5-(3-bromophenyl)-1,3-oxazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules through cross-coupling reactions such as Suzuki-Miyaura coupling.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-bromophenyl)-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The oxazole ring can also interact with biological macromolecules through hydrogen bonding and π-π interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and biological differences between 2-Bromo-5-(3-bromophenyl)-1,3-oxazole and analogous compounds:

Table 1: Comparative Analysis of Brominated Oxazole and Related Derivatives

Key Comparisons

Core Heterocycle Differences

- 1,3-Oxazole vs. 1,2,4-Oxadiazole : The oxadiazole core (e.g., 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole) introduces an additional nitrogen atom, increasing polarity and metabolic stability compared to 1,3-oxazoles .

- Isoxazole vs. Oxazole : Isoxazoles (e.g., 3-(4-bromophenyl)-5-(trifluoromethoxy)isoxazole) feature adjacent N-O atoms, altering electronic distribution and bioavailability .

Electron-Withdrawing Groups: The trifluoromethoxy group in isoxazole derivatives increases electron deficiency, favoring interactions with electron-rich enzyme active sites .

Biological Activity Antimicrobial Potential: Thione-containing hybrids (e.g., triazole-thione derivatives) exhibit superior antifungal activity due to sulfur’s nucleophilic reactivity . Enzyme Inhibition: Bromophenyl oxazoles are prioritized in computational docking studies (e.g., aromatase inhibition) due to their planar aromatic systems .

Physicochemical Properties

- Lipophilicity : Methyl or trifluoromethoxy substituents (e.g., 5-(4-bromo-2,3-dimethylphenyl)oxazole) enhance logP values, improving membrane permeability .

- Solubility : Para-substituted derivatives may exhibit lower aqueous solubility than meta-substituted analogs due to symmetrical crystal packing .

Biological Activity

2-Bromo-5-(3-bromophenyl)-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Biological Activity

Research indicates that 2-bromo-5-(3-bromophenyl)-1,3-oxazole exhibits significant biological activity across various domains:

- Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects, inhibiting the growth of specific bacterial strains.

- Anticancer Activity : The compound has shown promise as an anticancer agent, particularly in inhibiting tumor cell proliferation. It interacts with various cellular pathways involved in cancer progression.

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes and receptors, modulating their activities and potentially leading to therapeutic applications .

The mechanism of action for 2-bromo-5-(3-bromophenyl)-1,3-oxazole involves:

- Binding Affinity : The bromine substituents enhance the compound's reactivity and ability to form stable complexes with proteins or enzymes. This interaction is crucial for modulating biological activity.

- Signal Transduction Pathways : The compound may influence various signaling pathways by inhibiting or activating specific receptors or enzymes, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 2-bromo-5-(3-bromophenyl)-1,3-oxazole:

Synthesis Methods

The synthesis of 2-bromo-5-(3-bromophenyl)-1,3-oxazole can be achieved through several methods:

- Cyclization Reactions : Utilizing appropriate precursors to form the oxazole ring.

- Bromination Steps : Introducing bromine atoms at specific positions to enhance reactivity.

- Nitrosation Techniques : A novel approach that has been explored for synthesizing derivatives with enhanced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.